molecular formula C33H31ClN4O5 B445767 2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445767
M. Wt: 599.1g/mol
InChI Key: ZGSUWEREUMYBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, nitro, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and other necessary steps under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various receptors and enzymes, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which provides a broad spectrum of reactivity and potential applications. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C33H31ClN4O5

Molecular Weight

599.1g/mol

IUPAC Name

2-amino-4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C33H31ClN4O5/c1-19-5-9-23(38(40)41)14-26(19)37-27-15-33(2,3)16-28(39)31(27)30(25(17-35)32(37)36)20-6-12-29(42-4)21(13-20)18-43-24-10-7-22(34)8-11-24/h5-14,30H,15-16,18,36H2,1-4H3

InChI Key

ZGSUWEREUMYBPA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)CC(C3)(C)C

Origin of Product

United States

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